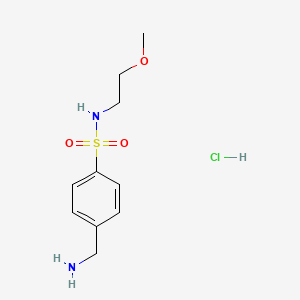

4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide hydrochloride

Descripción general

Descripción

4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C10H17ClN2O3S and its molecular weight is 280.77 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of benzene sulfonamides that have been studied for various therapeutic applications, particularly in the inhibition of carbonic anhydrases (CAs) and their effects on cardiovascular parameters.

Inhibition of Carbonic Anhydrases

Research indicates that sulfonamide derivatives, including 4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide, exhibit significant inhibitory effects on various isoforms of carbonic anhydrases (CA I, II, IX, and XII). These enzymes are crucial in regulating acid-base balance and are implicated in numerous physiological processes and diseases.

A study explored the binding affinities of various sulfonamides to carbonic anhydrases using isothermal titration calorimetry and fluorescent thermal shift assays. The results demonstrated that compounds similar to 4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide showed nanomolar affinities towards CA I and II, suggesting their potential as therapeutic agents against conditions like glaucoma and epilepsy .

Cardiovascular Effects

In a recent study, the biological activity of benzene sulfonamides was evaluated using isolated rat heart models to assess their impact on perfusion pressure and coronary resistance. The findings indicated that certain derivatives could significantly decrease perfusion pressure and coronary resistance, potentially through interactions with calcium channels . This suggests that 4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide may exert cardiovascular effects that warrant further investigation.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide. Theoretical models have been employed to predict these parameters, indicating varying permeability across different cellular models. Such data are crucial for evaluating the compound's therapeutic potential and safety profile .

Case Study 1: Inhibition Profile

A series of experiments were conducted to compare the inhibitory effects of various benzene sulfonamides on carbonic anhydrases. The study found that 4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide exhibited a competitive inhibition profile with significant potency against CA II compared to other derivatives .

Case Study 2: Cardiovascular Impact

In another study focusing on cardiovascular implications, isolated rat hearts treated with the compound showed a marked reduction in coronary resistance over time. This effect was attributed to the compound's interaction with calcium channels, highlighting its potential role in managing hypertension .

Research Findings Summary

| Study Aspect | Findings |

|---|---|

| CA Inhibition | Nanomolar affinities for CA I and II; potential therapeutic applications |

| Cardiovascular Effects | Decreased perfusion pressure and coronary resistance in isolated heart models |

| Pharmacokinetics | Varying permeability across cell models; further studies needed |

Aplicaciones Científicas De Investigación

Antibacterial Activity

4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide hydrochloride exhibits significant antibacterial properties. It has been used in formulations aimed at treating infections caused by Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Its mechanism is primarily through inhibition of bacterial folate synthesis, similar to other sulfonamides.

Case Study: Efficacy in Burn Treatment

A study conducted on burn patients demonstrated that topical application of this compound significantly reduced the incidence of infections caused by Pseudomonas aeruginosa, a common pathogen in burn wounds. The compound's ability to penetrate damaged skin allows for effective local treatment without systemic absorption, minimizing side effects.

Drug Development

The compound serves as an intermediate in the synthesis of various sulfonamide derivatives that have enhanced therapeutic profiles. For example, it has been utilized in the development of new hypoglycemic agents that target Type 2 diabetes management.

Table 2: Related Compounds and Their Applications

| Compound Name | Application |

|---|---|

| Glipizide | Oral hypoglycemic agent |

| Glimepiride | Diabetes management |

| Mafenide | Antibacterial for burn treatment |

Environmental Impact and Safety

Research indicates that while this compound is effective in medical applications, its environmental impact must be assessed due to potential toxicity to aquatic organisms. Studies focusing on its biodegradability and ecological effects are ongoing.

Propiedades

IUPAC Name |

4-(aminomethyl)-N-(2-methoxyethyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S.ClH/c1-15-7-6-12-16(13,14)10-4-2-9(8-11)3-5-10;/h2-5,12H,6-8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMJKGSZZXGGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.